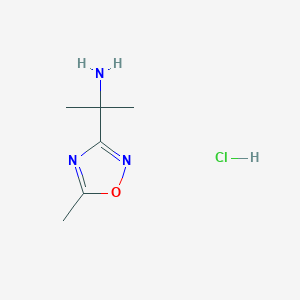

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride

CAS No.: 1240526-27-5

Cat. No.: VC3363876

Molecular Formula: C6H12ClN3O

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240526-27-5 |

|---|---|

| Molecular Formula | C6H12ClN3O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H |

| Standard InChI Key | JFJLHTSIZAPZSU-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NO1)C(C)(C)N.Cl |

| Canonical SMILES | CC1=NC(=NO1)C(C)(C)N.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1240526-27-5 |

| Molecular Formula | C6H12ClN3O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride |

| Chemical Class | Oxadiazole derivatives |

| Physical State | Solid (assumed based on similar compounds) |

Synthesis and Preparation

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride typically follows established procedures for oxadiazole-containing compounds. Understanding these synthetic routes is crucial for researchers aiming to produce this compound for further studies or applications.

General Synthetic Approach

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride typically involves the reaction of a suitable oxadiazole precursor with a propan-2-amine derivative, followed by acidification with hydrochloric acid to form the hydrochloride salt. This multi-step process requires careful control of reaction conditions to ensure high purity and yield of the final product. The formation of the oxadiazole ring often involves cyclization reactions that are fundamental to heterocyclic chemistry, while the subsequent modification with the amine group and salt formation requires precise chemical handling.

Optimization Strategies

Optimizing the synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride focuses on improving reaction efficiency, yield, and purity. Researchers have explored various reaction conditions, including different solvent systems, temperatures, and catalyst choices to enhance the synthetic process. The formation of the hydrochloride salt is particularly important as it affects the compound's solubility, stability, and bioavailability, making it a critical step in the synthesis pathway.

Biological and Pharmacological Activities

The oxadiazole class of compounds, to which 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride belongs, has been extensively studied for various biological activities. While specific data on this particular compound may be limited, the general characteristics of oxadiazole derivatives provide valuable insights into its potential biological properties.

Antimicrobial Properties

Oxadiazole derivatives have been widely investigated for their antimicrobial activities against various pathogens. Compounds within the oxadiazole class have been studied for their antimicrobial properties, which may include antibacterial, antifungal, and antiparasitic activities. These properties make 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride a compound of interest for researchers working on developing new antimicrobial agents, particularly in the context of increasing antimicrobial resistance.

Antiviral Activities

The oxadiazole scaffold has been recognized for its potential antiviral properties, making derivatives like 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride subjects of interest in antiviral research. Previous studies on related oxadiazole compounds have demonstrated activity against various viral pathogens. The specific antiviral mechanisms often involve interactions with viral proteins or interference with viral replication processes, although the exact mechanisms for this particular compound would require dedicated studies.

| Hazard | Classification | Symptoms/Effects | Precautions |

|---|---|---|---|

| Skin Irritation | Category 2 | Inflammation, itching, scaling, reddening, blistering, pain, dryness | Wear protective gloves |

| Eye Irritation | Category 2A | Redness, pain, severe eye damage | Use eye protection |

| Respiratory Irritation | Category 3 (STOT-SE) | Irritation of lungs and respiratory system | Ensure proper ventilation |

Comparative Analysis with Related Compounds

A comparative analysis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride with related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Oxadiazole Derivatives

Several oxadiazole derivatives share structural similarities with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, including compounds with different substituents on the oxadiazole ring or variations in the amine moiety. One such compound is 2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-amine, which differs in having a propyl group instead of a methyl group at the 5-position of the oxadiazole ring . Another related compound is 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, which has an ethyl group at the same position. These structural variations can significantly affect the compounds' biological activities, physicochemical properties, and potential applications.

Table 3: Comparison of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride with Related Compounds

| Compound | R Group at 5-Position | Molecular Formula | Molecular Weight | Notable Differences |

|---|---|---|---|---|

| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | Methyl | C6H12ClN3O | 177.63 g/mol | Reference compound |

| 2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine | Propyl | C8H15N3O | 169.12 g/mol (free base) | Longer alkyl chain, no HCl |

| 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine | Ethyl | C7H13N3O | ~155 g/mol (free base) | Intermediate chain length, no HCl |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume